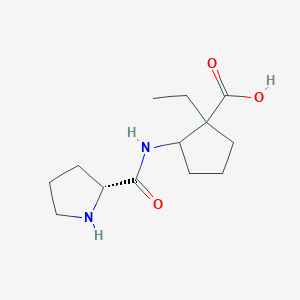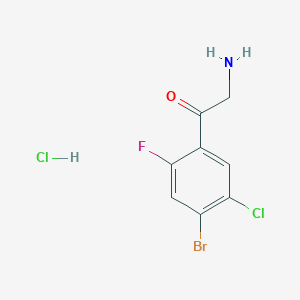
2-Chloro-6-hydrazinylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-hydrazinylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 2-position and a hydrazine group at the 6-position on the nicotinic acid ring. Nicotinic acid derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinylnicotinic acid typically involves the chlorination of nicotinic acid followed by the introduction of the hydrazine group. One common method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow production systems to enhance efficiency and reduce waste. These systems typically include reaction modules for amidation reactions, post-treatment modules for separation and concentration, and mother liquor separation modules to recycle reactants .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-hydrazinylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-hydrazinylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloronicotinic acid: Lacks the hydrazine group but shares the chlorine substitution.
6-Hydrazinonicotinic acid: Similar structure but without the chlorine atom.
2-Aminonicotinic acid: Contains an amino group instead of a hydrazine group.
Uniqueness
2-Chloro-6-hydrazinylnicotinic acid is unique due to the presence of both the chlorine and hydrazine groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of chemical modifications and potential therapeutic applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H6ClN3O2 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
2-chloro-6-hydrazinylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3(6(11)12)1-2-4(9-5)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |
Clé InChI |
SMRRGDSEHLYPBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(=O)O)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




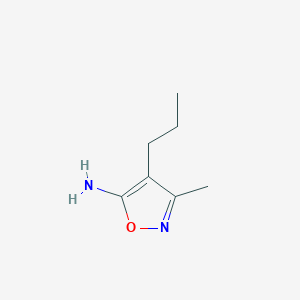
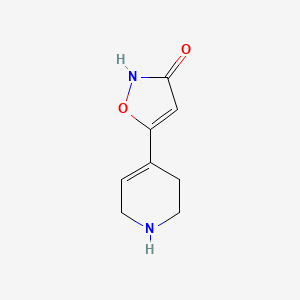
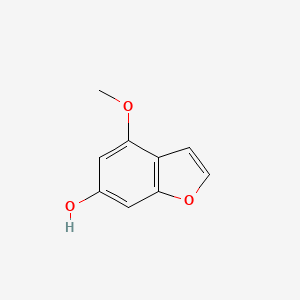

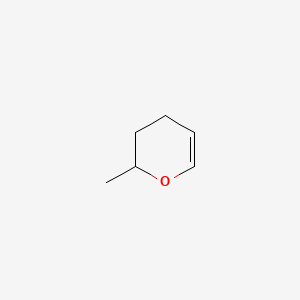
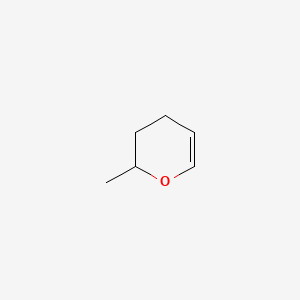
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
